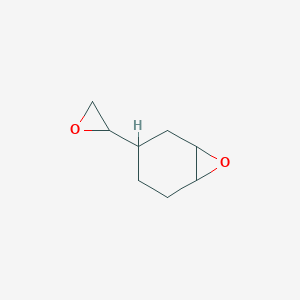
4-Vinylcyclohexene dioxide
Cat. No. B090899
Key on ui cas rn:
106-87-6
M. Wt: 140.18 g/mol
InChI Key: OECTYKWYRCHAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09284407B2
Procedure details


After fixing a chain transfer agent to control a molar fraction of —COOH group to 45 relative to a molar fraction of the catalyst and then introducing adipic acid, 5.9 mg (Entries 1 to 5); tricarballylic acid, 5.1 mg (Entries 6 to 10); 1,2,3,4-butane tetracarboxylic acid, 4.7 mg (Entries 11 to 15)) into a reactor, vinylcyclohexene dioxide was weighed to numeral values listed in TABLE 3, relative to the molar fraction of the catalyst and then introduced (into the reactor). Then, polymerization was executed and the catalyst was removed according to the same procedures as described in Example 1, resulting in pure copolymer. TABLE 3 summarizes results of the polymerization. FIG. 2 shows GPC curves of a copolymer obtained by carbon dioxide/propylene oxide copolymerization in the presence of tricarballylic acid (C3H5(CO2H)3) and diepoxide, wherein reference numeral in each curve denotes an entry number in TABLE 2.





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[CH2:2][CH2:3]CC[C:6]([OH:8])=[O:7].[C:11]([OH:22])(=[O:21])[CH2:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([OH:16])=[O:15].C(C(O)=O)C(C(O)=O)C(C(O)=O)CC(O)=O.C1C(C2OC2)CC2OC2C1>>[C:6](=[O:8])=[O:7].[CH2:1]1[O:10][CH:2]1[CH3:3].[C:11]([OH:22])(=[O:21])[CH2:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([OH:16])=[O:15] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C(=O)O)CC(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC2C(O2)CC1C3CO3
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
introduced (into the reactor)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, polymerization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in pure copolymer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
TABLE 3 summarizes results of the polymerization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O.C1C(C)O1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(C(=O)O)CC(=O)O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09284407B2
Procedure details


After fixing a chain transfer agent to control a molar fraction of —COOH group to 45 relative to a molar fraction of the catalyst and then introducing adipic acid, 5.9 mg (Entries 1 to 5); tricarballylic acid, 5.1 mg (Entries 6 to 10); 1,2,3,4-butane tetracarboxylic acid, 4.7 mg (Entries 11 to 15)) into a reactor, vinylcyclohexene dioxide was weighed to numeral values listed in TABLE 3, relative to the molar fraction of the catalyst and then introduced (into the reactor). Then, polymerization was executed and the catalyst was removed according to the same procedures as described in Example 1, resulting in pure copolymer. TABLE 3 summarizes results of the polymerization. FIG. 2 shows GPC curves of a copolymer obtained by carbon dioxide/propylene oxide copolymerization in the presence of tricarballylic acid (C3H5(CO2H)3) and diepoxide, wherein reference numeral in each curve denotes an entry number in TABLE 2.





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[CH2:2][CH2:3]CC[C:6]([OH:8])=[O:7].[C:11]([OH:22])(=[O:21])[CH2:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([OH:16])=[O:15].C(C(O)=O)C(C(O)=O)C(C(O)=O)CC(O)=O.C1C(C2OC2)CC2OC2C1>>[C:6](=[O:8])=[O:7].[CH2:1]1[O:10][CH:2]1[CH3:3].[C:11]([OH:22])(=[O:21])[CH2:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14]([OH:16])=[O:15] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C(=O)O)CC(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC2C(O2)CC1C3CO3
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
introduced (into the reactor)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, polymerization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in pure copolymer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
TABLE 3 summarizes results of the polymerization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O.C1C(C)O1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(C(=O)O)CC(=O)O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
